1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] is a complex organic compound that belongs to the class of spirocyclic compounds, which are characterized by their unique bicyclic structure. This compound features a piperidine ring fused with a quinoline moiety, making it of interest in medicinal chemistry due to its potential biological activities. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for amines, indicating that this compound may be involved in further synthetic transformations.
The synthesis and analysis of this compound can be traced through various research articles focusing on the development of novel quinoline-piperidine scaffolds and their biological evaluations. These studies often explore the synthesis methods, structural characterization, and potential applications in drug discovery.
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] can be classified under:
The synthesis of 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] typically involves multi-step synthetic pathways that include:
The synthesis may involve techniques such as:
Key structural data may include:
The chemical reactivity of 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] can involve:
Reactions are typically monitored using techniques such as:
The mechanism of action for compounds like 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] often involves:
Biological evaluation studies have shown promising results in terms of activity against various pathogens, suggesting that this compound could serve as a lead in drug development.
Typical physical properties might include:
Relevant chemical properties include:
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] has potential applications in:
The spiro[piperidine-3,3'-quinoline] architecture represents a privileged scaffold in modern drug design due to its three-dimensional complexity and bioisosteric properties. This framework combines the basicity and hydrogen-bonding capabilities of piperidine with the planar aromaticity and π-stacking potential of dihydroquinoline. The resulting conformationally restricted system exhibits enhanced selectivity for biological targets compared to flat heterocycles or flexible chains. Specifically, 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] (CAS: 769106-43-6, MW: 316.39 g/mol) enables precise spatial positioning of pharmacophores while reducing entropic penalties upon target binding [5]. Its molecular formula C₁₈H₂₄N₂O₃ contains hydrogen bond acceptors at the quinoline carbonyl (2'-oxo) and Boc carbamate, along with a basic piperidine nitrogen – features exploited in kinase inhibitors and GPCR modulators [5]. The spiro-junction at position 3 creates a distinct dihedral angle that mimics peptide turn structures, making it valuable for protease-targeted therapeutics.
Table 1: Key Molecular Descriptors of 1-Boc-2'-oxo-spiro[piperidine-3,3'-quinoline]
Property | Value |
---|---|
CAS Registry Number | 769106-43-6 |
Molecular Formula | C₁₈H₂₄N₂O₃ |
Exact Molecular Weight | 316.179 g/mol |
XLogP | 2.3 |
Hydrogen Bond Donors | 1 (NH) |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 58.6 Ų |
Rotatable Bonds | 3 (Boc group) |
The development of spirocyclic hybridization strategies accelerated in the 2000s with advances in intramolecular cyclization techniques. Early routes to spiro[piperidine-quinoline] systems relied on stoichiometric organometallic reagents, limiting structural diversity. Contemporary methods employ catalytic cascade reactions, particularly Pd-mediated C–N coupling and Ru-catalyzed ring-closing metathesis [5]. The critical innovation for 3,3'-linked frameworks involved intramolecular Mannich reactions or transition-metal-catalyzed C–H activation, allowing direct fusion of N-protected piperidines with isatin derivatives [5] [8]. This progression enabled efficient synthesis of sterically congested spirocenters – previously considered "forbidden zones" in chemical space. The 2'-oxo-1,4-dihydroquinoline moiety specifically emerged as a β-turn mimetic in peptidomimetic design, replacing traditional diketopiperazine scaffolds due to superior metabolic stability. Hybridization breakthroughs now allow systematic variation of electronic properties through substituents at quinoline positions 6–8 and piperidine N1, facilitating rational optimization of drug candidates [5].
Boc (tert-butoxycarbonyl) protection serves dual strategic roles in spiro[piperidine-quinoline] chemistry: synthetic manipulability and pharmacokinetic tuning. The Boc group in 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] acts as a temporary masking agent for the piperidine nitrogen during functionalization of the quinoline ring, preventing undesired N-alkylation or oxidation [2] [5]. Crucially, it enhances solubility in apolar solvents (logP = 2.3) during purification while introducing no chiral centers – essential for maintaining racemization-free synthesis [5]. Upon deprotection with trifluoroacetic acid, the liberated secondary amine enables rapid generation of combinatorial libraries via acylation or reductive amination.
Table 2: Synthetic Intermediates Derived from Boc-Spiro[piperidine-quinoline] Systems
Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate | 1160247-78-8 | C₁₈H₂₂N₂O₄ | Precursor for antimalarial analogs |
6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] | 92926-63-1 | C₁₂H₁₃ClN₂O₂ | Antibacterial scaffold building block |
The steric bulk of the Boc group (∼80 ų) also shields the spirocyclic core from enzymatic degradation, improving microsomal stability in preclinical candidates. Commercial availability of Boc-protected precursors (e.g., ≥95% purity from suppliers like Amadis Chemical and Sigma-Aldrich) further accelerates lead optimization [3] [5]. Recent applications include reversible-covalent BTK inhibitors where the Boc-spiro scaffold positions a warhead toward Cys481, demonstrating its utility in targeted covalent drug design [8].
Table 3: Key Commercial Derivatives and Applications
Compound Name | Supplier | Purity | Primary Therapeutic Application |
---|---|---|---|
tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate | Sigma-Aldrich | Not specified | Kinase inhibitor research |
tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate | TRC Chemicals | 95%+ | Anticancer scaffold evaluation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7